molecular formula C9H9ClOS2 B14035752 1-Chloro-1-(2,6-dimercaptophenyl)propan-2-one

1-Chloro-1-(2,6-dimercaptophenyl)propan-2-one

Cat. No.: B14035752
M. Wt: 232.8 g/mol
InChI Key: LMKSLOAQBCZGJS-UHFFFAOYSA-N
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Description

1-Chloro-1-(2,6-dimercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H9ClOS2 and a molecular weight of 232.75 g/mol This compound is characterized by the presence of a chloro group, a ketone group, and two mercapto groups attached to a phenyl ring

Preparation Methods

The synthesis of 1-Chloro-1-(2,6-dimercaptophenyl)propan-2-one typically involves the chlorination of 1-(2,6-dimercaptophenyl)propan-2-one. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloro group at the desired position. Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

1-Chloro-1-(2,6-dimercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Chloro-1-(2,6-dimercaptophenyl)propan-2-one has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2,6-dimercaptophenyl)propan-2-one involves its interaction with various molecular targets. The chloro group and the mercapto groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The ketone group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

1-Chloro-1-(2,6-dimercaptophenyl)propan-2-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H9ClOS2

Molecular Weight

232.8 g/mol

IUPAC Name

1-[2,6-bis(sulfanyl)phenyl]-1-chloropropan-2-one

InChI

InChI=1S/C9H9ClOS2/c1-5(11)9(10)8-6(12)3-2-4-7(8)13/h2-4,9,12-13H,1H3

InChI Key

LMKSLOAQBCZGJS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC=C1S)S)Cl

Origin of Product

United States

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